Hydroxychloroquine is a racemic mixture consisting of an R and S enantiomer. Hydroxychloroquine is an aminoquinoline like [chloroquine]. It is a commonly prescribed medication in the treatment of uncomplicated malaria, rheumatoid arthritis, chronic discoid lupus erythematosus, and systemic lupus erythematosus. Hydroxychloroquine is also used for the prophylaxis of malaria in regions where chloroquine resistance is unlikely. It was developed during World War II as a derivative of [quinacrine] with less severe side effects. Chloroquine and hydroxychloroquine are both being investigated for the treatment of SARS-CoV-2. **The FDA emergency use authorization for hydroxychloroquine and [chloroquine] in the treatment of COVID-19 was revoked on 15 June 2020.** Hydroxychloroquine was granted FDA approval on 18 April 1955. A recent study reported a fatality in the group being treated with hydroxychloroquine for COVID-19.
Hydroxychloroquine is an Antirheumatic Agent and Antimalarial.
Hydroxychloroquine is a derivative of chloroquine that has both antimalarial and antiinflammatory activities and is now most often used as an antirheumatologic agent in systemic lupus erythematosis and rheumatoid arthritis. Hydroxychloroquine therapy has not been associated with liver function abnormalities and is an extremely rare cause of clinically apparent acute liver injury.
Hydroxychloroquine is a 4-aminoquinoline with immunosuppressive, antiautophagy, and antimalarial activities. Although the precise mechanism of action is unknown, hydroxychloroquine may suppress immune function by interfering with the processing and presentation of antigens and the production of cytokines. As a lysosomotropic agent, hydroxychloroquine raises intralysosomal pH, impairing autophagic protein degradation; hydroxychloroquine-mediated accumulation of ineffective autophagosomes may result in cell death in tumor cells reliant on autophagy for survival. In addition, this agent is highly active against the erythrocytic forms of P. vivax and malariae and most strains of P. falciparum but not the gametocytes of P. falciparum.
Hydroxychloroquine is only found in individuals that have used or taken this drug. It is a chemotherapeutic agent that acts against erythrocytic forms of malarial parasites. Although the exact mechanism of action is unknown, it may be based on ability of hydroxychloroquine to bind to and alter DNA. Hydroxychloroquine has also has been found to be taken up into the acidic food vacuoles of the parasite in the erythrocyte. This increases the pH of the acid vesicles, interfering with vesicle functions and possibly inhibiting phospholipid metabolism. In suppressive treatment, hydroxychloroquine inhibits the erythrocytic stage of development of plasmodia. In acute attacks of malaria, it interrupts erythrocytic schizogony of the parasite. Its ability to concentrate in parasitized erythrocytes may account for their selective toxicity against the erythrocytic stages of plasmodial infection. As an antirheumatic, hydroxychloroquine is thought to act as a mild immunosuppressant, inhibiting the production of rheumatoid factor and acute phase reactants. It also accumulates in white blood cells, stabilizing lysosomal membranes and inhibiting the activity of many enzymes, including collagenase and the proteases that cause cartilage breakdown.
A chemotherapeutic agent that acts against erythrocytic forms of malarial parasites. Hydroxychloroquine appears to concentrate in food vacuoles of affected protozoa. It inhibits plasmodial heme polymerase. (From Gilman et al., Goodman and Gilman's The Pharmacological Basis of Therapeutics, 9th ed, p970)
See also: Hydroxychloroquine Sulfate (has salt form).
Hydroxychloroquine
CAS No.: 118-42-3
VCID: VC21027269
Molecular Formula: C18H26ClN3O
Molecular Weight: 335.9 g/mol
* For research use only. Not for human or veterinary use.

Description |
Hydroxychloroquine is a medication belonging to the class of antimalarial drugs, also used as an antirheumatic agent. It is primarily employed in the treatment and prevention of malaria, as well as in managing autoimmune diseases such as systemic lupus erythematosus (SLE) and rheumatoid arthritis . The drug functions by modulating the immune system, thereby reducing inflammation associated with these conditions . Mechanism of ActionHydroxychloroquine works by inhibiting the activity of certain enzymes within cells that are involved in immune responses. This action helps reduce inflammation and modulate the immune system's response, which is beneficial for treating autoimmune diseases like SLE and rheumatoid arthritis . In malaria, it acts by killing parasites that infect red blood cells. Uses
COVID-19 Research FindingsDespite initial optimism based on some observational studies suggesting potential benefits against COVID-19, larger randomized controlled trials have consistently shown no significant advantage in using hydroxychloroquine for treating or preventing COVID-19 infections.
These studies highlight mixed results but generally indicate no substantial benefit from using hydroxychloroquine against COVID-19. Safety ProfileCommon side effects include nausea, diarrhea, headache, dizziness, blurred vision due to retinal toxicity over long-term use at high doses . Serious adverse events can involve cardiac issues such as QT prolongation leading to arrhythmias when combined with other medications like azithromycin or under certain health conditions . |
||||||||||||||||||||||||||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 118-42-3 | ||||||||||||||||||||||||||||||||||||||||
Product Name | Hydroxychloroquine | ||||||||||||||||||||||||||||||||||||||||
Molecular Formula | C18H26ClN3O | ||||||||||||||||||||||||||||||||||||||||
Molecular Weight | 335.9 g/mol | ||||||||||||||||||||||||||||||||||||||||
IUPAC Name | 2-[4-[(7-chloroquinolin-4-yl)amino]pentyl-ethylamino]ethanol | ||||||||||||||||||||||||||||||||||||||||
Standard InChI | InChI=1S/C18H26ClN3O/c1-3-22(11-12-23)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18/h6-9,13-14,23H,3-5,10-12H2,1-2H3,(H,20,21) | ||||||||||||||||||||||||||||||||||||||||
Standard InChIKey | XXSMGPRMXLTPCZ-UHFFFAOYSA-N | ||||||||||||||||||||||||||||||||||||||||
SMILES | CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO | ||||||||||||||||||||||||||||||||||||||||
Canonical SMILES | CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO | ||||||||||||||||||||||||||||||||||||||||
Melting Point | 89-91 90 °C |
||||||||||||||||||||||||||||||||||||||||
Physical Description | Solid | ||||||||||||||||||||||||||||||||||||||||
Related CAS | 747-36-4 (sulfate (1:1) salt) | ||||||||||||||||||||||||||||||||||||||||
Solubility | 2.61e-02 g/L | ||||||||||||||||||||||||||||||||||||||||
Synonyms | Hydroxychlorochin Hydroxychloroquine Hydroxychloroquine Sulfate Hydroxychloroquine Sulfate (1:1) Salt Oxychlorochin Oxychloroquine Plaquenil |
||||||||||||||||||||||||||||||||||||||||
Reference | Lim HS, Im JS, Cho JY, Bae KS, Klein TA, Yeom JS, Kim TS, Choi JS, Jang IJ, Park JW: Pharmacokinetics of hydroxychloroquine and its clinical implications in chemoprophylaxis against malaria caused by Plasmodium vivax. Antimicrob Agents Chemother. 2009 Apr;53(4):1468-75. doi: 10.1128/AAC.00339-08. Epub 2009 Feb 2. [PMID:19188392] Furst DE: Pharmacokinetics of hydroxychloroquine and chloroquine during treatment of rheumatic diseases. Lupus. 1996 Jun;5 Suppl 1:S11-5. [PMID:8803904] Collins KP, Jackson KM, Gustafson DL: Hydroxychloroquine: A Physiologically-Based Pharmacokinetic Model in the Context of Cancer-Related Autophagy Modulation. J Pharmacol Exp Ther. 2018 Jun;365(3):447-459. doi: 10.1124/jpet.117.245639. Epub 2018 Feb 8. [PMID:29438998] Fox RI: Mechanism of action of hydroxychloroquine as an antirheumatic drug. Semin Arthritis Rheum. 1993 Oct;23(2 Suppl 1):82-91. [PMID:8278823] Chou AC, Fitch CD: Heme polymerase: modulation by chloroquine treatment of a rodent malaria. Life Sci. 1992;51(26):2073-8. doi: 10.1016/0024-3205(92)90158-l. [PMID:1474861] Shippey EA, Wagler VD, Collamer AN: Hydroxychloroquine: An old drug with new relevance. Cleve Clin J Med. 2018 Jun;85(6):459-467. doi: 10.3949/ccjm.85a.17034. [PMID:29883308] Devaux CA, Rolain JM, Colson P, Raoult D: New insights on the antiviral effects of chloroquine against coronavirus: what to expect for COVID-19? Int J Antimicrob Agents. 2020 Mar 11:105938. doi: 10.1016/j.ijantimicag.2020.105938. [PMID:32171740] Vincent MJ, Bergeron E, Benjannet S, Erickson BR, Rollin PE, Ksiazek TG, Seidah NG, Nichol ST: Chloroquine is a potent inhibitor of SARS coronavirus infection and spread. Virol J. 2005 Aug 22;2:69. doi: 10.1186/1743-422X-2-69. [PMID:16115318] Wang M, Cao R, Zhang L, Yang X, Liu J, Xu M, Shi Z, Hu Z, Zhong W, Xiao G: Remdesivir and chloroquine effectively inhibit the recently emerged novel coronavirus (2019-nCoV) in vitro. Cell Res. 2020 Mar;30(3):269-271. doi: 10.1038/s41422-020-0282-0. Epub 2020 Feb 4. [PMID:32020029] Gautret P, Lagier JC, Parola P, Hoang VT, Meddeb L, Mailhe M, Doudier B, Courjon J, Giordanengo V, Vieira VE, Dupont HT, Honore S, Colson P, Chabriere E, La Scola B, Rolain JM, Brouqui P, Raoult D: Hydroxychloroquine and azithromycin as a treatment of COVID-19: results of an open-label non-randomized clinical trial. Int J Antimicrob Agents. 2020 Mar 20:105949. doi: 10.1016/j.ijantimicag.2020.105949. [PMID:32205204] Chary MA, Barbuto AF, Izadmehr S, Hayes BD, Burns MM: COVID-19: Therapeutics and Their Toxicities. J Med Toxicol. 2020 Apr 30. pii: 10.1007/s13181-020-00777-5. doi: 10.1007/s13181-020-00777-5. [PMID:32356252] Browning, David J. (2014). Hydroxychloroquine and chloroquine retinopathy. Springer. FDA Approved Drug Products: Hydroxychloroquine Oral Tablets FDA: Emergency use Authorization for Hydroxychloroquine and Chloroquine Revoked |
||||||||||||||||||||||||||||||||||||||||
PubChem Compound | 3652 | ||||||||||||||||||||||||||||||||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume